molecular formula C10H13NO2 B13080452 2-(2-Ethylpyridin-4-yl)propanoic acid

2-(2-Ethylpyridin-4-yl)propanoic acid

Cat. No.: B13080452
M. Wt: 179.22 g/mol
InChI Key: YYNMTNYLSCQGKO-UHFFFAOYSA-N
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Description

2-(2-Ethylpyridin-4-yl)propanoic acid is a valuable pyridine-based carboxylic acid derivative intended for research and development purposes. This compound features a propanoic acid chain attached to the 4-position of a 2-ethylpyridine ring, a structural motif present in various bioactive molecules and synthetic intermediates. Its molecular architecture is structurally analogous to several pharmacologically active compounds, including thiazole-carboxamide derivatives that have demonstrated promising antimicrobial activities in published studies . The 2-ethylpyridin-4-yl moiety serves as a key scaffold in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds for biological screening . As a carboxylic acid, this compound can undergo typical acid-based reactions and serve as a versatile building block for further chemical transformations, including amidation, esterification, and condensation reactions. It is supplied strictly for research applications in laboratory settings. For comprehensive quality assurance, all supplied batches are accompanied by a Certificate of Analysis detailing purity, identity confirmation, and lot-specific data. Researchers should consult the specific analytical data provided with their shipment for precise characterization in their experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2-ethylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-3-9-6-8(4-5-11-9)7(2)10(12)13/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

YYNMTNYLSCQGKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)C(C)C(=O)O

Origin of Product

United States

Derivatization Strategies and Synthetic Transformations of 2 2 Ethylpyridin 4 Yl Propanoic Acid

Esterification and Amidation for Functional Group Modification of the Carboxylic Acid

The carboxylic acid moiety is a prime target for functionalization through well-established reactions such as esterification and amidation. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid group of 2-(2-ethylpyridin-4-yl)propanoic acid to an ester can be readily achieved through methods like Fischer-Speier esterification. masterorganicchemistry.comresearchgate.net This reaction typically involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.comchemguide.co.uk This method is versatile, allowing for the synthesis of a wide array of esters, from simple methyl and ethyl esters to more complex derivatives. researchgate.net

Amidation: The formation of amides from the carboxylic acid group is another crucial derivatization strategy. Direct condensation of the carboxylic acid with a primary or secondary amine is a common approach. tutorchase.com This reaction often requires coupling agents to activate the carboxylic acid or the use of catalysts like titanium(IV) chloride (TiCl₄) to facilitate the reaction, which typically proceeds by removing the water byproduct. nih.govmdpi.comresearchgate.net This method allows for the introduction of a wide variety of amine-containing fragments, significantly diversifying the parent structure. nih.gov

Table 1: Examples of Esterification and Amidation Reactions
TransformationReagentTypical ConditionsProduct Class
EsterificationMethanol (CH₃OH)H₂SO₄ (catalyst), RefluxMethyl 2-(2-ethylpyridin-4-yl)propanoate
EsterificationEthanol (B145695) (C₂H₅OH)H₂SO₄ (catalyst), RefluxEthyl 2-(2-ethylpyridin-4-yl)propanoate
AmidationBenzylamineTiCl₄, Pyridine (B92270), 85°CN-benzyl-2-(2-ethylpyridin-4-yl)propanamide
AmidationMorpholineCoupling agents (e.g., EDCI), Solvent(4-(2-(2-ethylpyridin-4-yl)propanoyl)morpholine

Introduction of Diverse Heterocyclic Moieties onto the Pyridine Ring

The pyridine ring in this compound is a key site for introducing structural diversity, particularly through the attachment of other heterocyclic systems. Such modifications can be achieved via modern cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize these methods, the pyridine ring would first need to be halogenated (e.g., brominated or chlorinated) to create a suitable coupling partner. Subsequent reactions, such as the Suzuki or Stille coupling, could then be used to introduce various heterocyclic moieties.

Alternatively, late-stage functionalization techniques can be employed. nih.gov One such strategy involves the direct C-H fluorination of the pyridine ring, typically at the position alpha to the nitrogen atom, followed by a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This two-step process allows for the installation of a range of functionalities, including other nitrogen-, oxygen-, or sulfur-containing heterocycles, under mild conditions. nih.gov

Table 2: Strategies for Attaching Heterocyclic Moieties
Reaction TypeRequired PrecursorExample Heterocyclic ReactantResulting Structure
Suzuki CouplingBromo-substituted pyridine derivativeThiophene-boronic acidThiophenyl-substituted pyridine derivative
SNArFluoro-substituted pyridine derivativeImidazoleImidazolyl-substituted pyridine derivative
Buchwald-Hartwig AminationChloro-substituted pyridine derivativePyrrolePyrrolyl-substituted pyridine derivative

Hydrazide-Hydrazone Formation and Other Condensation Reactions for Scaffold Diversification

The carboxylic acid functional group serves as a versatile handle for scaffold diversification through the formation of hydrazide-hydrazone derivatives. nih.govmdpi.comresearchgate.net This synthetic route typically involves a two-step process.

First, the carboxylic acid is converted into its corresponding hydrazide. This is often accomplished by first preparing an ester of the acid (e.g., the ethyl ester) and then treating it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govnih.gov This reaction, known as hydrazinolysis, efficiently transforms the ester into 2-(2-ethylpyridin-4-yl)propanehydrazide. orgsyn.org

In the second step, the newly formed hydrazide can undergo a condensation reaction with a wide variety of aldehydes or ketones. mdpi.com This reaction, usually catalyzed by a few drops of acid, yields the corresponding hydrazone derivative. nih.gov The structural diversity of the final products can be easily expanded by simply varying the aldehyde or ketone used in the condensation step. nih.gov This strategy is a robust method for generating large libraries of related compounds. mdpi.com

Table 3: Hydrazide-Hydrazone Synthesis Pathway
StepIntermediate/ReactantReagentsProduct
1. Hydrazide FormationEthyl 2-(2-ethylpyridin-4-yl)propanoateHydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux2-(2-Ethylpyridin-4-yl)propanehydrazide
2. Hydrazone Formation2-(2-Ethylpyridin-4-yl)propanehydrazideBenzaldehyde, Acetic acid (catalyst)(E)-N'-benzylidene-2-(2-ethylpyridin-4-yl)propanehydrazide
2. Hydrazone Formation2-(2-Ethylpyridin-4-yl)propanehydrazide4-Hydroxybenzaldehyde, Acetic acid (catalyst)(E)-N'-(4-hydroxybenzylidene)-2-(2-ethylpyridin-4-yl)propanehydrazide

Selective Functionalization of the Pyridine Ring and Alkyl Chain

Achieving selective functionalization at specific positions of the pyridine ring or on the alkyl chains requires careful consideration of the directing effects of the existing substituents and the choice of appropriate reagents.

Pyridine Ring Functionalization: The pyridine ring's electronic properties are influenced by the electron-donating ethyl group at the C2 position and the alkyl-acid chain at the C4 position. Site-selective functionalization can be challenging, but certain methods have been developed for pyridines. For instance, C4-selective carboxylation of pyridines using CO₂ has been achieved through a copper-catalyzed reaction of pyridylphosphonium salts. chemistryviews.org While the C4 position is already substituted in the target molecule, similar methodologies could potentially be adapted for other positions. Late-stage C-H functionalization methods are particularly valuable. nih.gov For example, reactions can be directed to the positions with the highest electron density or the most acidic C-H bonds, depending on the reaction mechanism.

Alkyl Chain Functionalization: Selective functionalization of the C-H bonds on the ethyl or propanoic acid side chains is generally more difficult than modifying the aromatic ring or the carboxylic acid group. Such transformations often rely on radical-based reactions, which can lack selectivity. However, advanced catalytic systems involving transition metals can sometimes achieve site-selective C-H activation and subsequent functionalization, although this remains a significant synthetic challenge. The development of such methods would open new avenues for creating novel derivatives of this compound.

Mechanistic Investigations of Chemical Reactions Involving 2 2 Ethylpyridin 4 Yl Propanoic Acid and Its Derivatives

Reaction Pathway Elucidation in Complex Synthetic Sequences

The synthesis of substituted pyridine (B92270) derivatives like 2-(2-Ethylpyridin-4-yl)propanoic acid often involves multi-step sequences where the elucidation of the precise reaction pathway is critical for maximizing yield and purity. While a specific, complex synthetic sequence for this exact molecule is not extensively detailed in the literature, the general principles of pyridine synthesis offer a roadmap for understanding potential pathways. baranlab.org Most syntheses of pyridine rings rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org

More modern approaches might involve transition-metal-catalyzed cross-coupling reactions to build the substituted pyridine core. organic-chemistry.org For example, a pre-functionalized pyridine bearing a leaving group at the 2-position (e.g., a halide) could be coupled with an appropriate ethyl-containing nucleophile. Similarly, the propanoic acid side chain could be introduced at the 4-position via another cross-coupling reaction or by functionalizing a methyl group at that position. The elucidation of these pathways would involve identifying the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, and understanding how ligand choice and reaction conditions influence the efficiency of each step.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a sophisticated approach to complex molecule synthesis. For example, a cascade annulation/ring-opening reaction has been reported for the synthesis of pyrazolyl pentanoic and butanoic acids. dntb.gov.uarsc.org A similar strategy for pyridine derivatives could involve a complex series of intramolecular reactions, the pathway of which would need to be elucidated through a combination of experimental techniques (such as isotopic labeling and the isolation of intermediates) and computational modeling.

Synthetic Strategy Key Mechanistic Steps Methods for Elucidation
Hantzsch Pyridine SynthesisCondensation, Cyclization, Dehydration, OxidationIsolation of intermediates, Spectroscopic analysis (NMR, IR), Kinetic studies
Transition-Metal Cross-CouplingOxidative addition, Transmetalation, Reductive eliminationIn-situ reaction monitoring, Catalyst speciation studies, DFT calculations
Cascade ReactionsAnnulation, Ring-opening, RearrangementIsotopic labeling, Trapping of intermediates, Computational modeling

Catalytic Mechanisms in Asymmetric Transformations and Functionalizations

The propanoic acid moiety of this compound contains a stereocenter, making the development of asymmetric syntheses a key objective. Understanding the mechanisms of catalytic asymmetric transformations is paramount for achieving high enantioselectivity. ox.ac.ukrsc.org

A prominent strategy for the asymmetric synthesis of 2-arylpropanoic acids involves the catalytic hydrovinylation of vinyl arenes. dntb.gov.uanih.gov This approach, if applied to a 4-vinylpyridine (B31050) derivative, could provide an enantioselective route to the propanoic acid precursor. The catalytic cycle would likely involve a chiral metal complex (e.g., nickel or palladium with a chiral ligand) that coordinates to the vinylpyridine and ethylene. The key enantioselective step would be the migratory insertion of the vinyl group into the metal-hydride bond, with the chiral ligand dictating the facial selectivity of the insertion.

Another well-established method for achieving asymmetry is through the use of chiral auxiliaries. For instance, an Evans chiral oxazolidinone could be acylated with a 2-(2-ethylpyridin-4-yl)acetyl chloride derivative. Subsequent diastereoselective alkylation at the α-position, followed by cleavage of the auxiliary, would yield the enantiomerically enriched propanoic acid. The mechanism of stereocontrol in this case relies on the steric hindrance provided by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate.

Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis. baranlab.org Proline and its derivatives are known to catalyze asymmetric aldol (B89426) reactions, which could be a key step in building the propanoic acid side chain. researchgate.net The mechanism involves the formation of a chiral enamine intermediate from the catalyst and a carbonyl compound. This enamine then reacts with an electrophile, with the stereochemistry being controlled by the conformation of the enamine and the transition state geometry, often rationalized by models like the Zimmermann-Traxler model. researchgate.net Computational studies are particularly valuable in dissecting the subtle energetic differences between diastereomeric transition states that lead to the observed enantioselectivity. researchgate.net

Asymmetric Method Catalyst/Auxiliary Key Mechanistic Feature Stereochemical Control
Catalytic HydrovinylationChiral Metal ComplexEnantioselective migratory insertionChiral ligand environment
Chiral AuxiliaryEvans OxazolidinoneDiastereoselective alkylation of an enolateSteric shielding by the auxiliary
OrganocatalysisProline derivativesFormation of a chiral enamine intermediateGeometry of the transition state

Understanding Rearrangement Reactions and Their Driving Forces

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable isomeric structure. wiley-vch.de While specific rearrangement reactions of this compound are not prominently documented, related classes of compounds undergo well-known rearrangements that could be relevant.

For example, the Curtius and Schmidt rearrangements are classical methods for converting carboxylic acids into amines with the loss of one carbon atom. nih.gov If applied to this compound, this would lead to the corresponding amine. The mechanism of the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate intermediate, which can then be hydrolyzed to the amine. The driving force for the rearrangement is the formation of stable nitrogen gas. The Schmidt rearrangement achieves a similar transformation using hydrazoic acid under acidic conditions, proceeding through a protonated acyl azide intermediate.

Rearrangements involving the pyridine ring itself are also possible under certain conditions. For instance, the Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of strong acid. wiley-vch.de While not directly applicable, it illustrates the types of skeletal rearrangements that can occur in aromatic systems, driven by the formation of stabilized cationic intermediates. The driving force for such reactions is typically the formation of a more stable carbocation or the relief of ring strain.

The study of these reactions would involve identifying the key migrating group and the migration terminus, as well as understanding the electronic and steric factors that favor the rearrangement. Computational chemistry can be a powerful tool to map the potential energy surface of the rearrangement, identifying the transition state and the energetic driving force for the transformation. rsc.org

Role of Transient Intermediates in Determining Reaction Outcomes

Many chemical reactions proceed through high-energy, short-lived transient intermediates that are not directly observable but play a crucial role in determining the final product. researchgate.net The identification and characterization of these species are key to a complete mechanistic understanding.

In the synthesis and reactions of pyridine derivatives, several types of transient intermediates can be postulated. For example, in the decarboxylation of pyridinecarboxylic acids, the formation of a zwitterionic species is often invoked, which then loses carbon dioxide to form a nitrogen ylide intermediate. cdnsciencepub.comresearchgate.net This ylide is a highly reactive species that can be trapped by electrophiles. For this compound, decarboxylation under certain conditions could potentially proceed through a similar pyridyl carbanion or ylide intermediate at the 4-position.

In electrophilic substitution reactions on the pyridine ring, which are generally difficult due to the electron-deficient nature of the ring, the reaction proceeds through a high-energy cationic intermediate known as a σ-complex or arenium ion. gcwgandhinagar.com The stability of this intermediate determines the regioselectivity of the substitution. For a substituted pyridine like the title compound, the directing effects of both the ethyl group and the propanoic acid group would influence the stability of the possible σ-complexes and thus the position of further substitution.

The study of transient intermediates often relies on indirect methods. Trapping experiments, where a reactive species is added to the reaction mixture to intercept the intermediate, can provide evidence for its existence. Kinetic studies can also offer clues about the nature of the rate-determining step and the intermediates involved. Modern computational chemistry provides a powerful lens for visualizing and calculating the energies of these fleeting species, offering insights into their structure and reactivity that are often inaccessible through experimental means alone. mdpi.comresearchgate.net For instance, in the nitration of pyridine with dinitrogen pentoxide, transient N-nitropyridinium nitrate (B79036) and dihydropyridine (B1217469) species have been identified. researchgate.net

Reaction Type Plausible Transient Intermediate Role in Reaction Method of Investigation
DecarboxylationZwitterion, Nitrogen Ylide/CarbanionNucleophilic species that can be trappedTrapping experiments, Kinetic analysis, DFT calculations
Electrophilic Substitutionσ-Complex (Arenium Ion)Determines regioselectivity of substitutionProduct analysis, Hammett plots, Computational modeling
Rearrangement (e.g., Curtius)Acyl Nitrene, IsocyanateKey intermediates in the migration stepSpectroscopic detection (low temp.), Isotopic labeling

Advanced Spectroscopic and Analytical Characterization of 2 2 Ethylpyridin 4 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy stands as an unparalleled tool for the atomic-level structural analysis of organic molecules. Through the application of one- and two-dimensional NMR experiments, a complete picture of the molecular framework of 2-(2-Ethylpyridin-4-yl)propanoic acid can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in the spectra provide information about the electronic environment of each nucleus, while the coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the propanoic acid moiety, and the pyridine (B92270) ring. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, due to spin-spin coupling. The methine proton of the propanoic acid group would likely appear as a quartet, coupled to the adjacent methyl protons, which would in turn be a doublet. The aromatic protons on the pyridine ring would exhibit characteristic shifts and coupling patterns based on their positions relative to the nitrogen atom and the other substituents.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethyl and propanoic acid groups would be observed at characteristic chemical shifts.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Pyridine-H37.25d
Pyridine-H57.30d
Pyridine-H68.50s
-CH(COOH)-3.80q
-CH(COOH)CH1.55d
-CH ₂CH₃2.80q
-CH₂CH1.30t
-COOH 12.0-13.0br s

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-C OOH175.0
Pyridine-C2162.0
Pyridine-C4150.0
Pyridine-C6148.0
Pyridine-C3122.0
Pyridine-C5121.0
-C H(COOH)-45.0
-C H₂CH₃28.0
-CH(C H₃)COOH18.0
-CH₂C H₃14.0

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete bonding network, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between the coupled protons of the ethyl group (methylene and methyl) and between the methine and methyl protons of the propanoic acid moiety. It would also help in assigning the coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the signal for the methine carbon of the propanoic acid group would show a correlation to the methine proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC is instrumental in piecing together the molecular structure by connecting different spin systems. For example, correlations would be expected between the carbonyl carbon and the methine proton of the propanoic acid group, and between the pyridine carbons and the protons of the ethyl and propanoic acid substituents, confirming their attachment points to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded or coupled. This can help to establish the relative orientation of the substituents on the pyridine ring and the chiral center.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. nih.gov This method, often employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. acs.orgnih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations can provide theoretical ¹H and ¹³C NMR spectra. nih.govq-chem.com These predicted spectra are invaluable for several reasons: they can aid in the initial assignment of complex experimental spectra, help to resolve ambiguities in assignments, and provide a basis for confirming the proposed structure by comparing the calculated shifts with the experimental data. acs.org The accuracy of GIAO-based predictions has been shown to be sufficient for distinguishing between different isomers and conformations of a molecule. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

HRESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound, HRESI-MS would be expected to show a prominent ion corresponding to its exact molecular weight plus or minus the mass of a proton, confirming its elemental formula (C₁₀H₁₃NO₂).

HREI-MS (High-Resolution Electron Ionization Mass Spectrometry): EI is a harder ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing a molecular ion peak (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragments would likely arise from the loss of the carboxyl group (-COOH), the ethyl group (-CH₂CH₃), or cleavage of the propanoic acid side chain.

Plausible Fragmentation Pattern of this compound in EI-MS

Fragment IonPlausible Structurem/z
[M]⁺[C₁₀H₁₃NO₂]⁺179
[M - COOH]⁺[C₉H₁₂N]⁺134
[M - C₂H₅]⁺[C₈H₈NO₂]⁺150
[C₇H₈N]⁺Pyridine with ethyl group106
[C₅H₄N]⁺Pyridine ring78

Combining chromatography with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the sensitive detection of compounds.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC separates the components of a mixture based on their physicochemical properties, and the MS detector then provides mass information for each separated component. This is particularly useful for assessing the purity of a sample of this compound and for identifying any impurities or related substances. The analysis of pyridine carboxylic acids and their derivatives is a common application of LC-MS.

UHPLC-HRMS/MS (Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry): UHPLC offers faster separations and higher resolution compared to conventional HPLC. When coupled with high-resolution tandem mass spectrometry (HRMS/MS), this technique provides exceptional sensitivity and selectivity. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are analyzed. This provides a second layer of structural confirmation and is highly specific for the target analyte, making it an ideal technique for the quantification of the compound and its derivatives in complex matrices. The development of UHPLC-HRMS/MS methods is crucial for studying the metabolism and pharmacokinetics of such compounds.

Vibrational Spectroscopy for Molecular Structure and Bonding Insights

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups: the pyridine ring, the ethyl group, and the propanoic acid moiety.

The carboxylic acid group presents several characteristic bands. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is attributed to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group gives rise to an intense, sharp peak, usually found between 1700 and 1725 cm⁻¹. The C-O stretching and O-H in-plane bending vibrations are expected to appear in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions, respectively.

The pyridine ring vibrations also contribute significantly to the spectrum. The C-H stretching vibrations of the aromatic ring are anticipated in the 3000-3100 cm⁻¹ range. The C=C and C=N ring stretching vibrations typically produce a series of bands between 1400 and 1600 cm⁻¹. Ring breathing and other deformation modes can be observed at lower wavenumbers.

The ethyl group and the propanoic acid's aliphatic chain exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups, such as scissoring and rocking, are expected in the 1375-1470 cm⁻¹ range.

Table 1: Hypothetical FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3050 Medium Aromatic C-H Stretching (Pyridine)
~2970 Medium Asymmetric C-H Stretching (CH₃, CH₂)
~2880 Medium Symmetric C-H Stretching (CH₃, CH₂)
~2500-3300 Broad, Strong O-H Stretching (Carboxylic Acid Dimer)
~1710 Strong, Sharp C=O Stretching (Carboxylic Acid)
~1600 Medium C=C and C=N Ring Stretching (Pyridine)
~1450 Medium C-H Bending (CH₃, CH₂)
~1420 Medium C-O-H In-plane Bending (Carboxylic Acid)
~1280 Medium C-O Stretching (Carboxylic Acid)
~995 Weak Ring Breathing (Pyridine)

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric ring breathing mode of the pyridine ring, which may be weak in the FTIR spectrum, should produce a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will also be prominent.

The C-H stretching vibrations of the ethyl group and the aromatic ring will be visible in the 2800-3100 cm⁻¹ region. The C=O stretch of the carboxylic acid, while strong in FTIR, is generally weaker in Raman spectra. The skeletal vibrations of the entire molecule will give rise to a complex pattern of bands at lower frequencies.

Table 2: Hypothetical Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3060 Strong Aromatic C-H Stretching (Pyridine)
~2940 Strong Aliphatic C-H Stretching (Ethyl, Propanoic)
~1610 Strong C=C and C=N Ring Stretching (Pyridine)
~1380 Medium C-H Bending (CH₃)
~1030 Medium In-plane C-H Bending (Pyridine)
~1000 Very Strong Symmetric Ring Breathing (Pyridine)

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational modes observed in FTIR and Raman spectra. nih.gov It involves calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. nih.gov This allows for a more precise understanding of the nature of the vibrations rather than simply assigning them to a specific functional group.

For a molecule like this compound, PED analysis would be crucial for disentangling the complex vibrational modes in the fingerprint region (below 1500 cm⁻¹), where significant mixing of vibrations can occur. For instance, a band around 1450 cm⁻¹ might have contributions from CH₂ scissoring, CH₃ bending, and pyridine ring vibrations. PED analysis quantifies these contributions, enabling a more accurate assignment.

For the C=O stretching mode, the PED would be expected to be close to 100% from the C=O stretch internal coordinate, indicating a pure, uncoupled vibration. In contrast, for the ring modes of the pyridine, the PED would likely show contributions from multiple C-C and C-N stretching and C-H bending coordinates, reflecting the delocalized nature of these vibrations.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound from reaction mixtures, impurities, or biological matrices. The choice of technique depends on the volatility and polarity of the analyte.

Gas Chromatography (GC) and GC/MS with Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, direct GC analysis of this compound is challenging. The high temperatures required for volatilization can lead to thermal degradation, and the polar carboxyl group can cause peak tailing and poor chromatographic resolution.

To overcome these issues, derivatization is a common strategy. nih.gov The carboxylic acid is converted into a more volatile and less polar ester or silyl (B83357) ether. Common derivatizing agents include:

Esterification agents: Methanol or ethanol (B145695) in the presence of an acid catalyst (e.g., H₂SO₄ or BF₃) to form the corresponding methyl or ethyl ester. Diazomethane is also a highly effective but hazardous methylating agent.

Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC/MS) for definitive identification based on its mass spectrum and fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions resulting from the loss of the ester or silyl group and fragmentation of the pyridine ring and alkyl chain.

Table 3: Hypothetical GC/MS Data for TMS-derivatized this compound

Parameter Value
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium
Retention Time ~15.2 min

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The mobile phase often consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds. For a carboxylic acid, analysis is typically performed at a pH below its pKa (around 4-5) to ensure it is in its neutral, more retained form. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape.

Detection is commonly achieved using a UV detector, as the pyridine ring of this compound exhibits strong UV absorbance. The wavelength of maximum absorbance (λ_max) would be determined by running a UV scan. This technique can be used for purity assessment by detecting and quantifying any impurities present, as well as for quantitative analysis to determine the concentration of the compound in a sample.

Table 4: Hypothetical HPLC Method Parameters for this compound

Parameter Description
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at ~260 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

In the synthesis of novel compounds like this compound, Thin-Layer Chromatography (TLC) would serve as a crucial tool for real-time reaction monitoring. This technique allows chemists to qualitatively track the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve spotting a small aliquot of the reaction mixture onto a TLC plate, which consists of a solid stationary phase (commonly silica (B1680970) gel or alumina) coated on a supportive backing. The plate is then placed in a developing chamber with a suitable mobile phase (a solvent or a mixture of solvents). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

For a hypothetical synthesis of this compound, one would expect the product to have a different retention factor (R_f) compared to the reactants. The R_f value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the R_f values of the spots in the reaction mixture lane to those of the starting material standards, the progress of the reaction can be effectively monitored. Visualization of the spots can be achieved using methods such as UV light if the compounds are UV-active, or by staining with a chemical agent like potassium permanganate (B83412) or iodine.

Hypothetical Data for TLC Monitoring:

CompoundHypothetical R_f ValueVisualization Method
Starting Material 10.75UV Light (254 nm)
Starting Material 20.50UV Light (254 nm)
This compound0.30UV Light (254 nm)

This data is illustrative and not based on experimental results.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal would be mounted on a goniometer and irradiated with a focused beam of X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By rotating the crystal and collecting the diffraction data from various angles, a complete dataset can be obtained. This data is then processed computationally to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would provide a wealth of information, including bond lengths, bond angles, and torsion angles within the this compound molecule. It would also reveal the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. This detailed structural information is invaluable for understanding the compound's physical and chemical properties.

Hypothetical Crystallographic Data Table:

ParameterHypothetical Value
Chemical FormulaC10H13NO2
Formula Weight179.22
Crystal SystemMonoclinic
Space GroupP2_1/c
a (Å)10.123
b (Å)5.432
c (Å)16.789
α (°)90
β (°)98.76
γ (°)90
Volume (ų)910.1
Z4
Density (calculated) (g/cm³)1.308

This data is illustrative and not based on experimental results.

Computational Chemistry and in Silico Studies of 2 2 Ethylpyridin 4 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of a molecule's intrinsic properties based on the principles of quantum mechanics. These calculations can elucidate the electronic structure, optimized geometry, and reactivity parameters of a molecule, offering a lens into its behavior in chemical and biological systems.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energy Profiles

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. For 2-(2-Ethylpyridin-4-yl)propanoic acid, DFT calculations can determine its most stable three-dimensional conformation, known as the optimized geometry. This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Understanding the optimized geometry is crucial as it dictates the molecule's shape and how it can interact with other molecules, including biological targets.

Furthermore, DFT can be used to map the potential energy surface of the molecule, identifying different stable conformers and the energy barriers associated with rotations around its single bonds. This provides insights into the molecule's flexibility, a critical factor in its ability to bind to the active site of an enzyme. While specific DFT studies on this compound are not prominently available, the methodology is standard for characterizing novel compounds in medicinal chemistry.

ParameterDescriptionIllustrative Predicted Value
Bond Length (C-C in ethyl group)The distance between adjacent carbon atoms in the ethyl substituent.~1.53 Å
Bond Length (C=O in carboxyl group)The length of the double bond between carbon and oxygen in the carboxylic acid.~1.21 Å
Bond Angle (C-N-C in pyridine (B92270) ring)The angle formed by the carbon-nitrogen-carbon atoms within the pyridine ring.~117°
Dihedral Angle (Pyridine-Propanoic Acid)The rotational angle between the plane of the pyridine ring and the propanoic acid side chain.Conformation dependent

Note: The values presented in this table are illustrative and represent typical values for similar chemical structures. Precise values for this compound would require specific DFT calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) for Chemical Activity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for predicting a molecule's stability and reactivity. A smaller energy gap indicates that the molecule can be more easily excited, suggesting higher chemical reactivity and lower kinetic stability. For this compound, calculating the HOMO-LUMO gap can provide valuable information about its potential to participate in chemical reactions, including the interactions within an enzyme's active site.

OrbitalIllustrative Energy (eV)Significance
HOMO-6.8Electron-donating capacity
LUMO-1.5Electron-accepting capacity
Energy Gap (ΔE)5.3Indicator of chemical reactivity and stability

Note: The energy values are hypothetical and for illustrative purposes. Actual values would be derived from quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or pi-orbital.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational changes of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

An MD simulation of this compound in a solvent like water could reveal its dynamic behavior, including the flexibility of the ethyl and propanoic acid side chains and the preferred conformations it adopts in solution. When studying its interaction with an enzyme, MD simulations can be used to assess the stability of the ligand-protein complex over time, providing insights into the strength and nature of the intermolecular interactions that hold the complex together.

In Silico Modeling for Biological Interactions in Non-Human Systems

In silico modeling techniques are widely used in drug discovery to predict the biological activity of small molecules and to understand their mechanism of action at a molecular level. These methods are particularly valuable for screening large libraries of compounds and for prioritizing candidates for further experimental testing.

Molecular Docking Studies to Predict Ligand-Enzyme Binding Modes (e.g., Urease Enzyme, SIRT2, EGFR)

Molecular docking is a computational method that predicts the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. This technique is instrumental in structure-based drug design, as it can provide a detailed picture of how a ligand fits into the active site of an enzyme and the key interactions that stabilize the complex.

For this compound, molecular docking studies could be performed to predict its binding mode and affinity for various enzymes, such as urease, Sirtuin 2 (SIRT2), and the Epidermal Growth Factor Receptor (EGFR). These studies can identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues in the enzyme's active site. The results of molecular docking can provide a rational basis for the molecule's potential inhibitory activity and can guide the design of more potent analogs. While specific docking studies for this compound are not widely reported, the approach is standard for evaluating potential enzyme inhibitors.

Target EnzymeIllustrative Binding Affinity (kcal/mol)Potential Key Interacting Residues
Urease-7.2His, Asp, Lys
SIRT2-8.5Phe, Ile, His
EGFR-9.0Met, Leu, Thr

Note: The binding affinities and interacting residues are hypothetical and serve to illustrate the type of data generated from molecular docking studies.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

A typical QSAR study involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For a hypothetical series of analogs of this compound, a QSAR study would involve synthesizing or computationally generating derivatives with modifications at various positions, such as the ethyl group, the pyridine ring, or the propanoic acid side chain. The biological activity of these compounds would be determined experimentally, and then a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model.

Hypothetical QSAR Data Table for this compound Analogs:

Compound IDModificationLogPElectronic Descriptor (e.g., HOMO)Steric Descriptor (e.g., Molar Volume)Predicted Activity (IC50, µM)
1None2.5-0.251505.2
22-(Trifluoromethyl)pyridin-4-yl3.1-0.351702.1
32-Ethylpyridin-4-yl)butanoic acid3.0-0.241657.8
42-Propylpyridin-4-yl)propanoic acid3.0-0.261604.5

Note: The data in this table is purely illustrative and not based on experimental results.

Qualitative SAR, on the other hand, provides general rules about how different structural features influence activity. For instance, it might be observed that electron-withdrawing groups on the pyridine ring increase potency, or that increasing the length of the alkyl chain at the 2-position decreases activity. These insights are crucial for guiding the design of more effective compounds.

Predicting Potential Biological Targets in Non-Human Models

In silico target prediction is a computational approach used to identify potential protein targets for a given small molecule. This is often achieved through methods like reverse docking, where the molecule of interest is docked against a large library of protein structures to identify those with the highest binding affinity. Other methods involve ligand-based approaches, which compare the structural and physicochemical properties of the query molecule to those of known ligands for various targets.

For this compound, a target prediction study would begin with the generation of a 3D conformer of the molecule. This structure would then be used to screen databases of protein structures from various non-human model organisms, such as mice, rats, or zebrafish. The results would be a ranked list of potential protein targets based on the predicted binding energy or similarity scores.

Hypothetical Predicted Biological Targets for this compound in Mus musculus (Mouse):

RankPredicted TargetOrganismPrediction ScorePotential Indication
1Cyclooxygenase-2 (COX-2)Mus musculus0.85Inflammation, Pain
2Peroxisome proliferator-activated receptor gamma (PPAR-γ)Mus musculus0.79Diabetes, Inflammation
35-Lipoxygenase (5-LOX)Mus musculus0.72Asthma, Inflammation
4Carbonic anhydrase IIMus musculus0.68Glaucoma, Edema

Note: The data in this table is purely illustrative and not based on experimental results.

These predictions would then need to be validated through in vitro and in vivo experimental studies to confirm the biological activity and therapeutic potential of this compound.

Exploration of Biological Interactions and Research Applications in Non Human Biological Systems

Enzymatic Inhibition Studies of 2-(2-Ethylpyridin-4-yl)propanoic Acid Derivatives (e.g., Urease Inhibition, Mycolic Acid Synthesis Inhibition)

The pyridine (B92270) ring, a core component of this compound, is a key structural motif in various compounds designed as enzyme inhibitors.

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with bacteria like Helicobacter pylori. The pyridine scaffold has been explored for its urease inhibitory potential. For instance, a series of pyridine carboxamide and carbothioamide derivatives have demonstrated significant urease inhibition. mdpi.com In one study, 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) showed potent activity with IC₅₀ values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively, which were more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 18.93 ± 0.004 µM). mdpi.com The inhibitory potential was found to be dependent on the type and position of substituents on the pyridine ring. mdpi.com Similarly, studies on hydrazide-hydrazone derivatives of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} propanoic acid have also shown promising urease inhibitory activity, with some compounds exhibiting better activity than the standard thiourea. nih.govresearchgate.net

Mycolic Acid Synthesis Inhibition:

Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.gov Inhibition of their synthesis is a key mechanism of action for several antitubercular drugs. researchgate.netnih.gov The antitubercular drug isoniazid, which contains a pyridine ring, functions by inhibiting the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis. researchgate.netnih.gov Research into more lipophilic esters of a related compound, 2-(2-isonicotinoylhydrazineylidene)propanoic acid, revealed high activity against M. tuberculosis, including multidrug-resistant strains. nih.gov These esters were found to target InhA after activation by the enzyme KatG, indicating that the pyridine-propanoic acid scaffold can be effective in inhibiting this vital mycobacterial pathway. nih.gov

Table 1: Urease Inhibitory Activity of Selected Pyridine Derivatives

Compound IC₅₀ (µM)
5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) 1.07 ± 0.043
Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) 2.18 ± 0.058
Thiourea (Standard) 18.93 ± 0.004

Data sourced from a study on pyridine carboxamide derivatives. mdpi.com

Evaluation of Antimicrobial Activity Against Non-Human Pathogens (e.g., ESKAPE Group Bacteria, Drug-Resistant Fungal Strains like Candida auris)

The emergence of multidrug-resistant pathogens, such as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and the fungus Candida auris, necessitates the development of new antimicrobial agents. nih.gov Propanoic acid derivatives have been investigated for this purpose.

In one study, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and tested against ESKAPE pathogens and drug-resistant Candida species. mdpi.com Certain hydrazone derivatives containing heterocyclic substituents demonstrated potent, broad-spectrum antimicrobial activity. mdpi.com These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL and against vancomycin-resistant Enterococcus faecalis with MICs of 0.5–2 µg/mL. mdpi.com They also showed activity against Gram-negative pathogens (MIC 8–64 µg/mL) and drug-resistant Candida species, including Candida auris (MIC 8–64 µg/mL). mdpi.com

Furthermore, thiourea derivatives of 2-thiophenecarboxylic acid have been evaluated for their antifungal activity against nosocomial strains of C. auris. mdpi.com An ortho-methylated derivative, in particular, showed a notable inhibitory effect on C. auris biofilm growth and microbial adherence, highlighting the potential of structurally related compounds in combating this challenging fungal pathogen. mdpi.com

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

Pathogen MIC Range (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA) 1 - 8
Vancomycin-resistant Enterococcus faecalis 0.5 - 2
Gram-negative pathogens 8 - 64
Drug-resistant Candida species (including C. auris) 8 - 64

Data represents the activity of the most potent hydrazone derivatives from the study. mdpi.com

Assessment of Antiproliferative Activity in In Vitro Non-Human Cell Lines and 3D Spheroid Models

The pyridine moiety is a common feature in many compounds with demonstrated antiproliferative activity. mdpi.com A review of pyridine derivatives highlighted that structural modifications significantly influence their activity against various cancerous cell lines. mdpi.com For instance, the presence of groups containing nitrogen and oxygen, such as -OCH₃, -OH, and -C=O, often enhances antiproliferative effects. mdpi.com

Studies on organotin(IV) carboxylate compounds derived from propanoic acid derivatives, such as oxaprozin, have shown outstanding antiproliferative activity against a panel of human cancer cell lines, including prostate (PC-3), colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2). nih.gov The IC₅₀ values for these compounds ranged from 0.100 to 0.785 µM, demonstrating high cytotoxicity against these tumor cells. nih.gov However, these particular organotin(IV) compounds also exhibited high toxicity against normal mouse embryonic fibroblast cells (NIH3T3). nih.gov

In other research, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids were screened against multiple human cancer cell lines. mdpi.com One compound, cis-4m, showed promising antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ of 16 µM and a high selectivity index. mdpi.com

Table 3: Antiproliferative Activity of Triphenyltin(IV) Propanoic Acid Derivatives

Cell Line IC₅₀ Range (µM)
Human Prostate Cancer (PC-3) 0.100 - 0.785
Human Colorectal Adenocarcinoma (HT-29) 0.100 - 0.785
Human Breast Cancer (MCF-7) 0.100 - 0.785
Human Hepatocellular Cancer (HepG2) 0.100 - 0.785

Data from a study on novel organotin(IV) carboxylate compounds. nih.gov

Investigating Interactions with Receptors and Pathways in Model Organisms

The interaction of small molecules with specific receptors and signaling pathways is a cornerstone of drug discovery. Phenylpropanoic acid derivatives have been identified as potent agonists for the G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. nih.gov In a study aimed at developing GPR40 agonists, researchers synthesized a series of phenylpropanoic acid derivatives. nih.gov One of the lead compounds, 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, demonstrated a potent glucose-lowering effect and insulinotropic action during an oral glucose tolerance test in rats. nih.gov This indicates that the propanoic acid scaffold can be effectively utilized to modulate the activity of specific G protein-coupled receptors.

Unraveling Structure-Activity Relationships in Biological Contexts using Non-Clinical Data

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of lead compounds.

For urease inhibition by pyridine derivatives, SAR studies have revealed that the presence and position of electron-withdrawing or electron-donating substituents on the pyridine ring significantly influence the inhibitory potency. mdpi.com For example, in a series of pyridine carbothioamides, electron-withdrawing groups like Br, OCH₃, and F at the ortho position led to IC₅₀ values of 3.13, 4.21, and 4.93 µM, respectively. mdpi.com An electron-donating methyl group at the same position resulted in an IC₅₀ of 6.41 µM. mdpi.com In another study on hydrazone derivatives of a propanoic acid, it was found that electron-donating groups on an attached phenyl ring played a prominent role in the inhibition of the urease enzyme. nih.gov

In the context of anticonvulsant activity, a series of 2-aryl-2-(pyridin-2-yl)acetamides were synthesized and evaluated. nih.gov SAR analysis showed that the highest activity was found in derivatives with an unsubstituted phenyl ring or those with ortho- and meta-substituents on the phenyl ring. nih.gov

Regarding the antiproliferative activity of pyridine derivatives against breast cancer cell lines, substitutions on an associated aromatic ring were shown to be critical. mdpi.com For instance, the insertion of CH₃ and NO₂ groups at the para position improved activity, with IC₅₀ values of 4.9 nM and 9.0 nM for specific derivatives, whereas substitutions at the ortho and meta positions decreased activity. mdpi.com

These non-clinical SAR studies provide a rational basis for the design of more potent and selective molecules based on the this compound scaffold for various biological applications.

Interdisciplinary Research Perspectives and Future Directions for 2 2 Ethylpyridin 4 Yl Propanoic Acid Research

Potential as a Synthetic Intermediate for Complex Natural Products and Analogues

The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of natural products and pharmacologically active compounds. The functionalized nature of 2-(2-Ethylpyridin-4-yl)propanoic acid makes it a valuable building block for the synthesis of more complex molecular architectures. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a handle for further molecular elaboration.

Future research could explore the use of this compound in the total synthesis of natural products containing a substituted pyridine core. Additionally, it could serve as a starting material for the generation of libraries of novel compounds for biological screening. The ethyl group at the 2-position of the pyridine ring could influence the steric and electronic properties of the molecule, potentially leading to analogues with unique biological activities.

Potential Synthetic Transformations Resulting Functional Group Application in Natural Product Synthesis
EsterificationEsterProdrug synthesis, modification of solubility
AmidationAmidePeptide coupling, synthesis of alkaloids
ReductionAlcoholIntroduction of new chiral centers
DecarboxylationSubstituted PyridineCore scaffold for further functionalization

Applications in Materials Science for Functional Materials and Metal-Organic Frameworks (MOFs)

Pyridine carboxylic acids are well-established ligands for the construction of Metal-Organic Frameworks (MOFs). nih.gov These materials, which consist of metal ions or clusters coordinated to organic linkers, have garnered significant attention for their applications in gas storage, separation, and catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can coordinate to metal centers, forming stable, porous frameworks. mdpi.com

The specific geometry and electronic properties of this ligand, influenced by the ethyl substituent, could lead to the formation of MOFs with novel topologies and properties. researchgate.net Research in this area would involve the systematic investigation of the reactions of this compound with various metal salts under different conditions to generate and characterize new MOF structures. The potential for these materials in applications such as selective gas adsorption or heterogeneous catalysis could then be explored. ccspublishing.org.cn

Potential Metal Ion Partners Resulting MOF Dimensionality Potential Applications
Zinc(II), Copper(II)2D or 3D FrameworksGas storage (H₂, CO₂), catalysis
Lanthanides (e.g., Eu³⁺, Tb³⁺)Luminescent FrameworksChemical sensing, optoelectronics
Zirconium(IV)High-stability FrameworksCatalysis in harsh conditions

Role as a Chemical Biology Probe for Elucidating Biological Mechanisms in Non-Human Systems

Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound suggests its potential as a scaffold for the development of such tools. The carboxylic acid group provides a convenient point for the attachment of reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure that may interact with a biological target.

For instance, a fluorescently labeled version of this molecule could be synthesized to visualize its uptake and distribution in cells or simple organisms. If the parent compound is found to have a specific biological activity, such a probe could be invaluable in identifying its molecular target and elucidating its mechanism of action. Research in this direction would involve the synthesis of tagged derivatives and their application in cellular imaging and biochemical assays.

Type of Probe Modification Biological Question to Address
Fluorescent ProbeAttachment of a fluorophore (e.g., fluorescein, rhodamine)Cellular uptake and subcellular localization
Affinity ProbeAttachment of an affinity tag (e.g., biotin)Target protein identification via pulldown assays
Photoaffinity ProbeIncorporation of a photoreactive groupCovalent labeling of binding partners

Prospects in Advanced Catalysis and Sustainable Chemical Transformations

The pyridine moiety is known to act as an organocatalyst for a variety of chemical reactions. The basic nitrogen atom can activate substrates through hydrogen bonding or by acting as a nucleophilic catalyst. The presence of the carboxylic acid group in this compound introduces the possibility of bifunctional catalysis, where both the acidic and basic functionalities participate in the catalytic cycle.

Future studies could investigate the catalytic activity of this compound in reactions such as aldol (B89426) additions, Michael additions, and esterifications. Its potential as a "green" catalyst is also noteworthy, as it is an organic molecule that could potentially replace metal-based catalysts in certain transformations, aligning with the principles of sustainable chemistry.

Catalytic Reaction Type Role of Pyridine Moiety Role of Carboxylic Acid Moiety
Aldol ReactionLewis base activation of the nucleophileBrønsted acid activation of the electrophile
Michael AdditionBrønsted base to deprotonate the nucleophileHydrogen bond donor to orient substrates
EsterificationNucleophilic catalysis (via acylpyridinium intermediate)General acid catalysis

Emerging Methodologies and Technologies Driving Future Research on Pyridine-Propanoic Acids

Advances in synthetic methodologies and high-throughput screening technologies will undoubtedly accelerate research on pyridine-propanoic acids, including this compound. Techniques such as late-stage functionalization could allow for the rapid diversification of the pyridine core, generating a wide array of analogues for structure-activity relationship studies.

Furthermore, the development of computational modeling and machine learning algorithms can aid in predicting the properties and potential applications of new molecules. These in silico methods can guide experimental work by prioritizing the synthesis of compounds with the highest probability of desired activity, whether it be for materials science, catalysis, or biological applications. The integration of these emerging technologies will be crucial in unlocking the full potential of this and related pyridine-propanoic acid derivatives.

Emerging Technology Application to Pyridine-Propanoic Acid Research
High-Throughput Synthesis and ScreeningRapid generation and evaluation of compound libraries for biological activity
Computational Chemistry (e.g., DFT)Prediction of MOF structures and catalytic reaction mechanisms
Machine Learning and AIQSAR modeling to predict biological activity and guide analogue design
Microfluidics and Flow ChemistryControlled and efficient synthesis of derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(2-Ethylpyridin-4-yl)propanoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Friedel-Crafts alkylation is a viable route, but pyridine derivatives require modified catalysts (e.g., ZnCl₂ or Fe³⁺) instead of AlCl₃ due to pyridine’s lower reactivity. Continuous flow reactors can enhance regioselectivity and reduce side products. Post-synthesis, crystallization using ethanol/water mixtures (3:1 v/v) achieves >95% purity .
  • Key Parameters :

  • Catalyst: ZnCl₂ (0.5 equiv, 80°C).
  • Solvent: Toluene under nitrogen.
  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:4).

Q. How can NMR and HPLC be utilized to confirm structural integrity and purity of this compound?

  • NMR Protocol : ¹H NMR (DMSO-d₆) should show pyridinyl protons at δ 8.2–8.5 ppm and the ethyl group as a triplet (δ 1.2–1.4 ppm). COSY or HSQC can resolve overlapping signals from the propanoic acid backbone .
  • HPLC Conditions :

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase: 0.1% TFA in acetonitrile/water (55:45).
  • Detection: UV at 254 nm .

Q. What strategies mitigate oxidative degradation during storage or experimental handling?

  • Store under inert gas (argon) at –20°C in amber vials. Add antioxidants like BHT (0.01% w/v) to solutions. Monitor degradation via LC-MS for m/z shifts corresponding to ketone or hydroxylated byproducts .

Advanced Research Questions

Q. How can surface plasmon resonance (SPR) elucidate interactions between this compound and CNS-targeted enzymes?

  • Method : Immobilize recombinant enzyme (e.g., monoamine oxidase) on a CM5 sensor chip. Inject compound solutions (1–100 µM in PBS, pH 7.4) and measure binding kinetics (ka/kd). Data fitting with Biacore T200 software reveals affinity (KD) and stoichiometry. Compare with structurally related metabolites like 4-ethylphenyl sulfate for mechanistic insights .

Q. What in vitro/in vivo models are suitable for studying its neuroinflammatory modulation?

  • In Vitro : Primary murine microglial cultures stimulated with LPS. Measure TNF-α/IL-6 suppression via ELISA after 24-hour exposure (10–100 µM). Include ibuprofen as a control (IC₅₀ comparison) .
  • In Vivo : Collagen-induced arthritis models (rats) with oral administration (10 mg/kg/day). Histopathology and cytokine profiling assess anti-inflammatory efficacy .

Q. How can QSAR modeling predict its bioactivity against unexplored targets?

  • Workflow :

Curate a dataset of pyridine-propanoic acid analogs with known IC₅₀ values.

Generate 3D conformers (Open Babel) and compute descriptors (Dragon software).

Train a random forest model (Python/scikit-learn) to correlate descriptors with activity.

Validate predictions via molecular docking (AutoDock Vina) against homology-modeled targets .

Contradictions and Validation

  • Synthetic Yield Discrepancies : reports >80% yields for benzene analogs, but pyridine derivatives may require lower temperatures (60–70°C) to prevent N-oxide formation. Confirm reaction progress via TLC every 30 minutes .
  • Metabolic Pathway Hypotheses : While links benzene analogs to CNS metabolites, pyridine derivatives may undergo hepatic CYP450-mediated oxidation. Validate using hepatocyte incubation assays with LC-HRMS .

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